molecular formula C13H10N2O2S B13869050 6-Methoxy-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

6-Methoxy-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

Cat. No.: B13869050
M. Wt: 258.30 g/mol
InChI Key: DURQSANXEFFZMU-UHFFFAOYSA-N
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Description

6-Methoxy-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is a complex organic compound with a unique structure that combines a benzothiazole ring with a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with 2-chloropyridine N-oxide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyridinium ion to a pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

6-Methoxy-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1-oxidopyridin-1-ium: A related compound with a similar pyridinium ion structure.

    Benzothiazole derivatives: Compounds with a benzothiazole ring, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.

Uniqueness

6-Methoxy-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is unique due to its combination of a methoxy group, a pyridinium ion, and a benzothiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

6-methoxy-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C13H10N2O2S/c1-17-9-5-6-10-12(8-9)18-13(14-10)11-4-2-3-7-15(11)16/h2-8H,1H3

InChI Key

DURQSANXEFFZMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=[N+]3[O-]

Origin of Product

United States

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